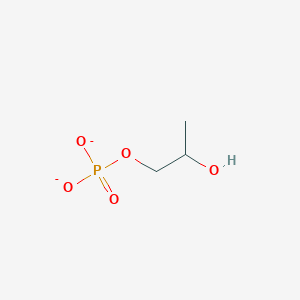

2-Hydroxypropyl phosphate(2-)

Description

Contextual Significance as a Key Phosphate (B84403) Ester in Academic Investigations

Phosphate esters are fundamental to life, playing central roles in everything from the backbone of genetic material (DNA and RNA) to cellular energy transfer (adenosine triphosphate, ATP). The hydrolytic cleavage of these esters is a vital biochemical reaction involved in energy metabolism, DNA repair, and signal transduction. nih.gov In this context, simple molecules like 2-hydroxypropyl phosphate serve as invaluable models for studying the complex mechanisms of phosphate ester hydrolysis.

The structure of 2-hydroxypropyl phosphate, particularly when incorporated into more complex molecules, provides a model for the phosphodiester linkages found in RNA. nih.gov The presence of the 2-hydroxyl group allows it to act as an internal nucleophile, mimicking the role of the 2'-hydroxyl group in the ribose sugar of RNA. This feature is critical for studying the transesterification reactions that lead to RNA cleavage. nih.gov By using such models, researchers can investigate the catalytic mechanisms of enzymes, such as ribonucleases (RNases), and develop artificial enzyme mimics.

Overview of Primary Research Domains and Relevant Analogues

The primary research domain for 2-hydroxypropyl phosphate and its derivatives is bioinorganic and bio-organic chemistry, specifically in the study of metalloenzymes and catalytic hydrolysis. It is frequently used in the form of 2-Hydroxypropyl-p-nitrophenyl phosphate (HPNP) , an activated model substrate. The p-nitrophenyl group acts as a chromogenic leaving group, allowing the rate of hydrolysis to be easily monitored spectrophotometrically. smolecule.com

Key research applications include:

Enzyme Mimicking: HPNP is used to study the activity of synthetic catalysts designed to mimic the function of phosphodiesterases and ribonucleases. smolecule.com For instance, the catalytic activity of various metal complexes, such as those containing zinc(II) or copper(II), in promoting the hydrolysis of HPNP is a well-studied area. nih.govnih.govacs.org

RNA Hydrolysis Models: Due to its structural similarity to the RNA backbone, HPNP is a popular model for investigating the mechanisms of RNA cleavage. nih.gov Studies often compare its cleavage rate to that of actual RNA fragments like uridylyl-3′,5′-uridine (UpU) to understand the role of catalysts. rsc.org

Mechanistic Studies: The compound is used to elucidate the detailed reaction pathways of phosphate ester cleavage, including the roles of general acid-base catalysis and metal ion catalysis. acs.orgrsc.org

Several analogues are used in comparative studies to highlight the specific role of the 2-hydroxypropyl group:

Bis(p-nitrophenyl) phosphate (BNPP): A DNA phosphodiester analogue that lacks an internal nucleophile. Comparing its hydrolysis rate to HPNP helps quantify the contribution of the neighboring hydroxyl group to the reaction.

p-Nitrophenyl phosphate (pNPP): A phosphate monoester used to assay for phosphatase activity. Its hydrolysis is often much faster in the presence of enzymes compared to the diester HPNP. nih.gov

Uridylyl-3′,5′-uridine (UpU): A dinucleotide, representing a more biologically realistic, albeit less reactive, model of the RNA backbone. rsc.org

The table below summarizes some key physicochemical properties of 2-Hydroxypropyl phosphate(2-).

| Property | Value |

| Molecular Formula | C₃H₇O₅P²⁻ |

| IUPAC Name | 2-hydroxypropyl phosphate |

| Molecular Weight | 154.06 g/mol |

| Monoisotopic Mass | 154.00311032 Da |

| Charge | -2 |

| Parent Compound | 1,2-Propanediol, 1-phosphate |

| Data sourced from PubChem. nih.gov |

The following table provides a comparison of research analogues often studied alongside HPNP.

| Compound | Ester Type | Key Structural Feature | Primary Research Use |

| 2-Hydroxypropyl-p-nitrophenyl phosphate (HPNP) | Diester | 2-Hydroxypropyl side chain (internal nucleophile) | RNA hydrolysis model; enzyme mimic studies. nih.gov |

| Bis(p-nitrophenyl) phosphate (BNPP) | Diester | Two p-nitrophenyl groups (no internal nucleophile) | DNA phosphodiester model; comparative hydrolysis studies. nih.gov |

| p-Nitrophenyl phosphate (pNPP) | Monoester | Single p-nitrophenyl group | General substrate for phosphatase activity assays. nih.gov |

| Uridylyl-3′,5′-uridine (UpU) | Diester | Ribose with 2'-hydroxyl group in a dinucleotide | Biologically relevant RNA cleavage model. rsc.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H7O5P-2 |

|---|---|

Molecular Weight |

154.06 g/mol |

IUPAC Name |

2-hydroxypropyl phosphate |

InChI |

InChI=1S/C3H9O5P/c1-3(4)2-8-9(5,6)7/h3-4H,2H2,1H3,(H2,5,6,7)/p-2 |

InChI Key |

PDKDLYHHQBVFJL-UHFFFAOYSA-L |

Canonical SMILES |

CC(COP(=O)([O-])[O-])O |

Origin of Product |

United States |

Synthesis and Derivatization Pathways of 2 Hydroxypropyl Phosphate

Synthetic Routes for 2-Hydroxypropyl Dihydrogen Phosphate (B84403) and its Anionic Forms

The synthesis of 2-hydroxypropyl dihydrogen phosphate can be achieved through various laboratory protocols, each with distinct precursors and mechanistic pathways.

Established Laboratory Synthesis Protocols

A primary and direct method for preparing 2-hydroxypropyl dihydrogen phosphate (2-HPP) involves the reaction of anhydrous phosphoric acid with 1,2-propylene oxide. tandfonline.com This exothermic reaction is typically controlled by maintaining a constant temperature, for example, by using a water bath set at 20°C. tandfonline.com The process yields an oily product of 2-HPP without the need for a solvent. tandfonline.com

Another established route, used for synthesizing related hydroxypropylated phosphate compounds, involves the reaction of epichlorohydrin (B41342) with a phosphate source like sodium dihydrogen phosphate. evitachem.comresearchgate.net This pathway first produces a chlorinated intermediate, such as sodium 3-chloro-2-hydroxypropyl phosphate. evitachem.comresearchgate.net This intermediate then undergoes hydrolysis to yield the final hydroxypropyl phosphate product. evitachem.com

Mechanistic Considerations in the Formation of 2-Hydroxypropyl Phosphate Precursors

The formation of 2-hydroxypropyl phosphate from phosphoric acid and propylene (B89431) oxide proceeds via the nucleophilic ring-opening of the epoxide. The phosphoric acid acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond and the formation of the phosphate ester.

The reactivity of 2-hydroxypropyl phosphate derivatives is often characterized by intramolecular transesterification. utupub.fi The adjacent hydroxyl group can act as an internal nucleophile, attacking the phosphorus center to form a transient, pentacoordinate phosphorane intermediate. utupub.fifrontiersin.org This intermediate can then lead to the formation of a cyclic phosphate, such as 4-methylethylene phosphate, and the cleavage of the phosphate ester bond. utupub.fiacs.org Studies on the cleavage of related compounds indicate that this intramolecular reaction is a key mechanistic feature of the 2-hydroxypropyl phosphate system. utupub.fi

2-Hydroxypropyl Phosphate as a Reactant or Intermediate in Subsequent Synthesis

The utility of 2-hydroxypropyl phosphate extends to its role as a starting material for other valuable chemical entities, particularly those with biological relevance.

Chemical Transformations Leading to Other Biologically Relevant Phosphate Compounds (e.g., Acetyl Phosphate)

A notable application of 2-hydroxypropyl phosphate (2-HPP) is in the facile, solvent-free synthesis of acetyl phosphate (AcP). tandfonline.com Acetyl phosphate is a significant biological molecule involved in the regeneration of adenosine (B11128) triphosphate (ATP) in many enzyme-catalyzed reactions. tandfonline.com

In this synthetic method, 2-HPP, prepared as described previously, is directly reacted with acetic acid. tandfonline.com The reaction proceeds quickly, with the characteristic odor of acetic acid disappearing in approximately 15-20 minutes, indicating the formation of acetyl phosphate. tandfonline.com The resulting acetyl phosphate can be used directly or converted to a more stable salt, such as dilithium (B8592608) acetyl phosphate, for storage. tandfonline.com

| Stage | Reactants | Key Conditions | Product |

|---|---|---|---|

| 1: Formation of Intermediate | Anhydrous Phosphoric Acid, 1,2-Propylene Oxide | Exothermic reaction, maintained at 20°C; No solvent | 2-Hydroxypropyl Phosphate (2-HPP) |

| 2: Final Product Synthesis | 2-Hydroxypropyl Phosphate (2-HPP), Acetic Acid | Reaction time of 15-20 minutes; No solvent | Acetyl Phosphate (AcP) |

Optimization of Synthetic Methodologies and Reaction Conditions for Downstream Products

The optimization of synthetic pathways involving 2-hydroxypropyl phosphate is crucial for maximizing yield and purity. In the synthesis of acetyl phosphate, a key optimization step is the removal of any excess propylene glycol. tandfonline.com This is necessary to prevent a subsequent reaction between the acetyl phosphate product and the glycol, which would form the side-product 2-hydroxypropyl acetate (B1210297). tandfonline.com

Broader studies on the synthesis of other downstream products, such as 2-hydroxypropyl 4-nitrophenyl phosphate (HPNP), provide further insight into optimizing reaction conditions. These studies highlight the importance of several factors:

Solvent Polarity: The choice of solvent significantly impacts reaction yields. Polar aprotic solvents like dimethylformamide (DMF) can enhance the nucleophilicity of the hydroxypropyl group, leading to yields exceeding 70%. smolecule.com In contrast, nonpolar solvents like toluene (B28343) may result in poor solubility of intermediates and incomplete reactions. smolecule.com

Dehydrating Agents: In esterification reactions, dehydrating agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are often used to facilitate the formation of the phosphate ester bond under controlled conditions. smolecule.com

Temperature Control: Maintaining the reaction temperature below certain thresholds (e.g., 50°C) is vital to prevent the thermal decomposition of sensitive functional groups, such as a nitroaryl group in HPNP. smolecule.com

| Parameter | Condition/Reagent | Effect on Reaction |

|---|---|---|

| Solvent | Polar Aprotic (e.g., DMF, Acetonitrile) | Enhances nucleophilicity, increases yield (>70%) |

| Solvent | Nonpolar (e.g., Toluene) | Leads to poor solubility and incomplete conversion |

| Reagent | Dehydrating Agent (e.g., DCC) | Facilitates esterification under controlled conditions |

| Temperature | Maintained below 50°C | Prevents thermal decomposition of products |

Biochemical Reactions Involving 2 Hydroxypropyl Phosphate

Hydrolytic Formation of 2-Hydroxypropyl Phosphate (B84403) from Phosphate Diesters

2-Hydroxypropyl phosphate is a key product formed during the hydrolytic cleavage of various phosphate diesters. This process is of great interest in bioorganic and bioinorganic chemistry as it mimics the natural degradation of nucleic acids.

Cleavage of 2-Hydroxypropyl Aryl and Alkyl Phosphates (e.g., 2-Hydroxypropyl-p-nitrophenyl Phosphate)

A widely studied reaction is the hydrolysis of 2-hydroxypropyl-p-nitrophenyl phosphate (HPNP), also known as HPNPP. mdpi.com In this reaction, the phosphodiester bond is cleaved, resulting in the formation of 2-hydroxypropyl phosphate and p-nitrophenol. smolecule.com The presence of the 2-hydroxypropyl group provides an internal nucleophile, the hydroxyl group, which attacks the phosphorus center. This intramolecular reaction leads to the formation of a cyclic phosphate intermediate, which subsequently hydrolyzes to yield the final products. mdpi.com

The cleavage of HPNP and other related 2-hydroxypropyl aryl phosphates can be monitored spectrophotometrically by measuring the release of the corresponding phenol (B47542), such as the yellow-colored p-nitrophenoxide. mdpi.com The rate of this cleavage is influenced by the nature of the aryl leaving group; esters with better leaving groups, such as p-nitrophenol, exhibit faster reaction rates. utupub.fiwiley.com For instance, the reactivity of 2-hydroxypropyl arylphosphates decreases as the pKa of the leaving phenol group increases, with 2-hydroxypropyl-p-nitrophenyl phosphate (HPNP) being more reactive than 2-hydroxypropyl-o-chlorophenyl phosphate (HPCP) and 2-hydroxypropyl phenyl phosphate (HPHP). wiley.com

The transesterification of 2-hydroxypropyl phosphates is a well-established model for RNA cleavage and follows similar mechanistic steps of spontaneous intramolecular phosphodiester cleavage. utupub.fi The nucleophilic attack by the adjacent hydroxyl group is often the rate-limiting step in this process. utupub.fi

Role of Metal-Ion Catalysts and Biomimetic Systems in Accelerating Hydrolysis Reactions

The hydrolysis of 2-hydroxypropyl phosphates is significantly accelerated by the presence of metal-ion catalysts and biomimetic systems. mdpi.comutupub.firesearchgate.netnih.govacs.orgacs.org These catalysts mimic the active sites of natural metalloenzymes that cleave phosphodiester bonds. nih.gov

Dinuclear metal complexes, particularly those involving zinc(II), have shown remarkable catalytic activity. researchgate.netnih.gov These systems can provide a more than 30 kcal/mol stabilization of the transition state for the cleavage of a phosphate diester. nih.gov The catalytic mechanism often involves the metal ions acting as Lewis acids to activate the phosphate group, and a metal-bound hydroxide (B78521) or alkoxide ion acting as the nucleophile or a general base. frontiersin.orgacs.org

Lanthanide ions and their complexes have also been shown to promote the hydrolysis of HPNP. researchgate.netacs.org The catalytic activity of these complexes often exhibits a bell-shaped dependence on pH, with the most active species being hydroxo-bridged complexes. researchgate.net The efficiency of catalysis can vary with the specific lanthanide ion used. acs.org

Furthermore, artificial phosphodiesterases have been designed with both catalytic and regulatory metal binding sites, demonstrating allosteric control over the hydrolysis of HPNP. nih.govrsc.org The binding of an effector metal ion to the regulatory site can induce a conformational change that enhances the catalytic rate by several folds. nih.govrsc.org

| Catalyst System | Key Features | Observed Rate Enhancement |

|---|---|---|

| Dinuclear Zn(II) Complexes | Synergistic action of two metal centers, Lewis acid activation. acs.orgacs.org | Up to 4 x 10⁹-fold acceleration. acs.org |

| Lanthanide(III) Complexes | Formation of catalytically active hydroxo-bridged species. researchgate.netacs.org | Significant rate acceleration, dependent on the specific lanthanide ion. researchgate.netacs.org |

| Allosteric Artificial Phosphodiesterases (e.g., with Zn(II) or Cu(II)) | Regulatory metal binding site induces conformational change to enhance catalysis. nih.govrsc.org | Up to 19.4-fold increase in kobs upon effector ion binding. nih.govrsc.org |

| Polyoxomolybdate Clusters | Catalytic hydrolysis with multiple turnovers. nih.gov | kcat of 3.02 x 10-4 s-1. nih.gov |

Characterization of Enzymatic Activities Resulting in 2-Hydroxypropyl Phosphate Release

The hydrolysis of HPNP is widely used as a substrate to measure the activity of phosphatases, which are enzymes that catalyze the removal of phosphate groups. smolecule.com The release of p-nitrophenol, which can be quantified spectrophotometrically, provides a convenient assay for phosphatase activity. smolecule.com This makes HPNP a valuable tool for studying enzyme kinetics and mechanisms in various biological samples. smolecule.com

While HPNP is a general substrate for a broad range of phosphatases, specific enzymatic activities that lead to the release of 2-hydroxypropyl phosphate can be characterized by studying the cleavage of this model compound. smolecule.com These studies help in understanding the function of phosphodiesterases, enzymes crucial for hydrolyzing phosphodiester bonds in biological systems. smolecule.com The development of artificial nucleases often involves mimicking the catalytic strategies of these natural enzymes. utupub.fi

2-Hydroxypropyl Phosphate as a Model System for Biological Phosphodiester Bonds

The structural and chemical properties of 2-hydroxypropyl phosphate and its derivatives make them excellent model systems for studying the behavior of biological phosphodiester bonds, particularly those found in RNA.

Applications in Studies of RNA Cleavage Mechanisms and Artificial Nuclease Development

2-Hydroxypropyl-p-nitrophenyl phosphate (HPNP) is a widely accepted model substrate for RNA because its 2-hydroxypropyl group mimics the 2'-hydroxyl group of the ribose sugar in RNA, which acts as an internal nucleophile in the cleavage of the phosphodiester backbone. acs.orgbeilstein-journals.org The study of HPNP hydrolysis provides valuable insights into the transesterification mechanism of RNA cleavage, which proceeds through a similar intramolecular attack to form a cyclic phosphate intermediate. utupub.fibeilstein-journals.org

This model system has been instrumental in the development of artificial nucleases—synthetic molecules designed to cleave nucleic acids at specific sites. utupub.fiacs.org By studying the factors that accelerate HPNP cleavage, such as metal ion catalysis and solvent effects, researchers can design more efficient and selective artificial enzymes. utupub.fiacs.org For example, numerous studies have utilized HPNP to evaluate the catalytic proficiency of various metal complexes, including those of zinc, copper, and lanthanides, in promoting phosphodiester bond cleavage. nih.govrsc.orgnih.gov

The simplicity of HPNP allows for detailed kinetic and mechanistic studies that would be more complex with natural RNA. beilstein-journals.org However, it is important to recognize the limitations of this model. The p-nitrophenoxy group in HPNP is a much better leaving group than a nucleoside in RNA, which can affect the rate-limiting step of the reaction. beilstein-journals.org Also, the flexible acyclic structure of the 2-hydroxypropyl group is a simplification of the more rigid ribofuranose ring in RNA. wiley.combeilstein-journals.org Despite these differences, HPNP remains a cornerstone for foundational studies in artificial nuclease development. utupub.fi

Mimicry of Enzyme Active Site Functionality and Catalytic Strategies

2-Hydroxypropyl phosphate derivatives are crucial tools for designing and evaluating biomimetic systems that replicate the function of natural metalloenzymes, particularly phosphodiesterases. smolecule.comutupub.firesearchgate.netnih.gov The active sites of these enzymes often contain one or more metal ions that play key roles in catalysis. nih.gov

Researchers synthesize metal complexes and other catalytic systems and test their ability to cleave HPNP as a measure of their enzyme-mimicking efficacy. smolecule.comresearchgate.net These studies have revealed several key catalytic strategies employed by natural enzymes that can be incorporated into artificial systems:

Lewis Acid Catalysis : Metal ions polarize the P=O bond, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack. frontiersin.org

Nucleophile Activation : A metal-bound hydroxide or alkoxide can act as a potent nucleophile. Alternatively, a metal complex can act as a general base to deprotonate the attacking hydroxyl group, increasing its nucleophilicity. frontiersin.orgdiva-portal.org

Leaving Group Stabilization : Metal ions can coordinate to the oxygen of the leaving group, stabilizing the developing negative charge in the transition state. frontiersin.org

Cooperative Catalysis : The presence of two or more metal ions in close proximity can lead to synergistic effects, such as the simultaneous activation of both the phosphate group and the nucleophile. mdpi.comnih.gov

Studies using HPNP have demonstrated that dinuclear zinc complexes can effectively mimic the "two-metal-ion" catalytic mechanism found in many natural nucleases. nih.govnih.gov Furthermore, the development of nanozymes, such as gold nanoparticles functionalized with metal complexes, has shown that creating a multivalent catalytic environment can significantly enhance the cleavage of RNA model substrates like HPNP. mdpi.comresearchgate.net These biomimetic approaches, guided by studies on simple models like 2-hydroxypropyl phosphate, are paving the way for the creation of highly efficient and specific artificial enzymes for various biotechnological and therapeutic applications. utupub.firesearchgate.net

Mechanistic and Theoretical Investigations of 2 Hydroxypropyl Phosphate Transformations

Elucidation of Reaction Pathways and Transition States

The transformation of 2-hydroxypropyl phosphate (B84403) derivatives, primarily through intramolecular transesterification, is a critical model for understanding the cleavage of RNA. wiley.com The process involves the 2-hydroxyl group acting as a nucleophile, leading to the formation of a cyclic phosphate ester. acs.org

Detailed Analysis of Nucleophilic Attack, Phosphorane Intermediates, and Leaving Group Departure in Phosphate Ester Hydrolysis

This nucleophilic addition leads to the formation of a transient, high-energy pentacoordinate trigonal bipyramidal phosphorane species. researchgate.netbac-lac.gc.ca While stable phosphorane intermediates are not typically observed in the gas phase, their existence is a key feature of the associative mechanism in solution. capes.gov.brrsc.org The stability and lifetime of this intermediate can be influenced by several factors, including coordination to metal ions or hydrogen bonding within an enzyme's active site. researchgate.net For the alkaline hydrolysis of diethylphosphate, a model diester, the phosphorane intermediate has a calculated lifetime of approximately 1 picosecond before decomposing. nih.gov

Table 1: Kinetic Isotope Effects (KIEs) for the Cyclization of HPNP This table presents KIE data that helps to characterize the transition state of the reaction.

| KIE Measurement | Uncatalyzed Reaction | Dinuclear Zn(II) Catalyzed Reaction | Implication |

|---|---|---|---|

| Nucleophile 18knuc | 1.0326 ± 0.0008 | 1.0116 ± 0.0010 | A smaller value in the catalyzed reaction indicates the transition state has greater nucleophilic bond formation. |

| Leaving Group 18klg | 1.0064 ± 0.0009 | 1.0113 ± 0.0005 | A larger value in the catalyzed reaction indicates a later transition state with more P-O bond fission. |

Data sourced from a study on the cyclization of 2-hydroxypropyl-4-nitrophenyl phosphate (HPNP). nih.gov

Influence of Solvent Properties and Ligand Structural Modifications on Reaction Kinetics and Mechanisms

The environment surrounding the 2-hydroxypropyl phosphate molecule significantly impacts its transformation rate. Solvent properties play a crucial role, with studies showing that the acid-catalyzed transesterification of HPNP is 50 to 5,000 times faster in various organic solvents (containing 1% v/v water) than in pure water. acs.org This acceleration is attributed to the different solvation of the transition states versus the reactants. capes.gov.brrsc.org For instance, in lanthanide-catalyzed systems, using aqueous DMSO as a solvent enhances catalytic activity compared to water, a phenomenon linked to the preferable solvation of the lanthanide ions by DMSO, which creates a more favorable anhydrous microenvironment in the catalyst's coordination sphere. nih.gov

In metal-catalyzed reactions, the structure of the coordinating ligand is paramount. Kinetic studies of HPNP hydrolysis catalyzed by lanthanide (La(III), Gd(III)) complexes with multidentate ligands showed that the deprotonated complex (LnLH−1) is more catalytically active than the neutral form (LnL). researchgate.net Similarly, for zinc complexes, mononuclear complexes with tridentate polyamine ligands are more reactive than those with tetradentate ligands. tandfonline.com The introduction of guanidinium (B1211019) groups into a ligand structure can also enhance the rate of phosphate ester hydrolysis, which may be due to improved substrate binding or stabilization of the transition state. monash.edu The enhanced activity of dinuclear zinc(II) complexes over mononuclear ones is often attributed to "double Lewis acid activation," where the substrate bridges the two metal ions. frontiersin.orgnih.gov

Table 2: Effect of Solvent on the Pseudo-First-Order Rate Constant (ko) for HPNP Transesterification This table illustrates the significant rate enhancement observed when moving from an aqueous to an organic solvent medium for the acid-catalyzed transesterification of HPNP.

| Solvent (containing 0.092 M HClO4 and 1% v/v H2O) | Rate Constant (ko) / 10-5 s-1 | Rate Acceleration vs. Water |

|---|---|---|

| Water | 0.05 | 1x |

| Methanol (MeOH) | 2.5 | 50x |

| Ethanol (EtOH) | 4.5 | 90x |

| Acetonitrile (MeCN) | 100 | 2000x |

| 1,4-Dioxane | 120 | 2400x |

| N,N-Dimethylformamide (DMF) | 250 | 5000x |

| Dimethyl sulfoxide (B87167) (DMSO) | 270 | 5400x |

Data adapted from a study on the acid-catalyzed transesterification of HPNP at 55 °C. acs.org

Computational Chemistry and Molecular Modeling Approaches

Theoretical models, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD), have become indispensable for dissecting the complex transformations of phosphate esters at an atomic level.

Density Functional Theory (DFT) Studies on Reactivity and Energetics of Phosphate Cleavage

DFT calculations have provided profound insights into the mechanisms of HPNP cleavage. Studies on the reaction promoted by mononuclear Zn(II) complexes identified three potential reaction pathways: general base catalysis, specific base catalysis, and specific base catalysis involving coordination of the 2'-hydroxyl group to the metal ion. tandfonline.com All three mechanisms were found to have similar reaction barriers, with a slightly lower barrier for the general base catalysis pathway. tandfonline.com

Further DFT studies on the cleavage of HPNP catalyzed by a dinuclear Zn(II) complex found a concerted mechanism, with a calculated reaction barrier of 16.5 kcal/mol, to be more feasible than a stepwise mechanism that proceeds through a pentavalent intermediate. hku.hk These calculations supported a specific-base catalysis mechanism where the deprotonation of the nucleophilic hydroxyl group happens in a pre-equilibrium step before the nucleophilic attack. hku.hk The catalyst was found to significantly alter the transition state to be more "associative" or "tight," meaning bond formation is more advanced than bond fission. hku.hk Computational investigations of dinuclear Zn(II) complexes also highlight the flexibility of the ligand system, which allows the distance between the two zinc ions to expand significantly during the catalytic event to accommodate the substrate and transition state. nih.govacs.org

Table 3: Calculated Energetics for HPNP Cleavage Mechanisms by a Dinuclear Zn(II) Catalyst This table compares the calculated energy barriers for different proposed mechanistic pathways for the cleavage of HPNP, showing the energetic preference for a concerted mechanism.

| Proposed Mechanism | Key Feature | Calculated Reaction Barrier (kcal/mol) |

|---|---|---|

| Concerted Mechanism | Nucleophilic attack and leaving group departure occur in a single step. | 16.5 |

| Stepwise Mechanism | Proceeds via a distinct pentavalent oxyphosphorane dianion intermediate. | Significantly higher than concerted |

Data sourced from DFT calculations on the cleavage of HPNP catalyzed by the dinuclear Zn(II) complex of 1,3-bis(1,4,7-triazacyclonon-1-yl)-2-hydroxypropane. hku.hk

Molecular Dynamics Simulations to Investigate Substrate-Catalyst Interactions in Model Systems

Molecular dynamics (MD) simulations offer a dynamic picture of how 2-hydroxypropyl phosphate and its derivatives interact with catalysts. Microsecond-long atomistic simulations have been used to study gold nanoparticles functionalized with Zn(II) complexes, which act as "nanozymes" for HPNP hydrolysis. nih.gov These simulations revealed that the structure and dynamics of the coating ligands on the nanoparticle are crucial for catalytic efficiency. nih.gov

The more efficient nanozyme promoted a well-organized monolayer structure that formed solvated bimetallic catalytic sites. nih.gov The simulations showed that these nanoparticles can mimic two-metal-ion enzymes, where the Zn(II) ions promote the binding of HPNP at the reaction center. nih.govresearchgate.net The formation of these bimetallic precatalytic sites is key to explaining their high catalytic efficiency. nih.gov Other reactive force field (ReaxFF) MD simulations, while not on 2-hydroxypropyl phosphate itself, have been used to study the thermal and mechanochemical decomposition of other phosphate esters on iron surfaces, providing a framework for understanding how these molecules interact with and decompose on surfaces, which is initiated by chemisorption followed by C-O or P-O bond cleavage. chemrxiv.orgresearchgate.net

Analytical Techniques for the Characterization and Detection of 2 Hydroxypropyl Phosphate

Spectroscopic Methods for Reaction Monitoring and Product Analysis (e.g., Nuclear Magnetic Resonance Spectroscopy, UV-Vis Spectroscopy of Derived Chromophores)

Spectroscopy offers non-destructive and highly informative ways to analyze 2-hydroxypropyl phosphate (B84403) and related reaction mixtures. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for structural elucidation and real-time reaction monitoring, while UV-Visible (UV-Vis) spectroscopy is often employed for quantitative analysis, especially when using chromophoric derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the analysis of 2-hydroxypropyl phosphate (2-HPP). It allows researchers to track the formation and transformation of the molecule during a chemical reaction. tandfonline.com For instance, in the synthesis of Acetyl Phosphate (AcP) from 2-HPP and acetic acid, ¹H NMR spectroscopy is used to monitor the reaction's progress. tandfonline.com The disappearance of the acetic acid signal and the appearance of a new doublet characteristic of the methyl protons in the AcP product confirms the quantitative transformation. tandfonline.com

Time-dependent ¹H NMR is also crucial for studying the kinetics and mechanisms of reactions involving 2-hydroxypropyl phosphate isomers. acs.org In studies of the cleavage and isomerization of 2-hydroxypropyl alkyl phosphates, ¹H NMR spectra reveal the progression of the reaction via a cyclic phosphate intermediate to a mixture of kinetic products, 2-hydroxypropyl methyl phosphate and 1-hydroxypropan-2-yl methyl phosphate. acs.org The technique is sensitive enough to follow the eventual transformation of this kinetic mixture into a thermodynamically stable product ratio. acs.org Furthermore, NMR is used to confirm the products of hydrolysis in studies of related compounds like 2-hydroxypropyl 4-nitrophenyl phosphate (HPNPP), where spectra confirm the formation of p-nitrophenol and cyclic phosphate esters.

Table 1: Selected ¹H NMR Signals for Monitoring Acetyl Phosphate Formation from 2-HPP tandfonline.com

| Compound | Functional Group | Chemical Shift (δ) | Multiplicity | Coupling Constant (JH,P) | Solvent |

|---|---|---|---|---|---|

| Acetic Acid | CH₃ | 1.91 ppm | - | - | DMSO |

UV-Vis Spectroscopy of Derived Chromophores

While 2-hydroxypropyl phosphate itself does not have a strong chromophore for UV-Vis analysis, its derivatives can be designed to be chromogenic, enabling straightforward spectrophotometric detection. A prominent example is 2-hydroxypropyl 4-nitrophenyl phosphate (HPNPP), a substrate used in biochemical assays. smolecule.com HPNPP undergoes hydrolysis to release 4-nitrophenol (B140041) (or the p-nitrophenolate ion under basic conditions), which is a colored compound with strong absorbance in the visible region. This property allows for the continuous monitoring of enzymatic or chemical hydrolysis by measuring the increase in absorbance over time, providing a means to study reaction kinetics. This method is widely applied in catalysis research and for mimicking the activity of phosphodiesterase enzymes. smolecule.com Similarly, other spectroscopic methods like circular dichroism have been used to study the interaction of related compounds, such as 2-hydroxypropyl-β-cyclodextrin, with guest molecules.

Chromatographic Separations for Isolation, Purity Assessment, and Quantification in Research Contexts

Chromatographic techniques are indispensable for the isolation, purification, and quantification of 2-hydroxypropyl phosphate and its derivatives. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Gas Chromatography (GC)

Gas chromatography can be employed to identify and separate volatile side products in reactions involving 2-hydroxypropyl phosphate. For example, GC has been used to confirm the formation of 2-hydroxypropyl acetate (B1210297) as a side product during the synthesis of acetyl phosphate, a reaction that uses 2-HPP as a starting reagent. tandfonline.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like 2-hydroxypropyl phosphate and its derivatives. Reversed-phase HPLC is commonly used, where a nonpolar stationary phase is paired with a polar mobile phase. nih.gov

In a notable application, HPLC methods using a chiral mobile phase additive have been developed to separate the enantiomers of various drugs. nih.gov Specifically, 2-hydroxypropyl-β-cyclodextrin, a larger molecule containing the 2-hydroxypropyl moiety, is added to the mobile phase to achieve chiral separation of nonsteroidal anti-inflammatory drugs (NSAIDs) on a standard C18 column. nih.gov The separation is influenced by factors such as the pH of the mobile phase and the concentration of the chiral additive. nih.gov This highlights the utility of hydroxypropyl-containing compounds in developing sophisticated analytical separation methods. researchgate.net

Size-exclusion chromatography is another HPLC mode used for the analysis of related compounds, such as 2-hydroxypropyl-γ-cyclodextrin, in biological fluids. researchgate.net Detection methods in HPLC for such compounds, which may lack a strong UV chromophore, can include pulsed amperometric detection (PAD) or fluorescence detection after forming an inclusion complex with a fluorophoric compound. researchgate.net

Table 2: Example HPLC Conditions for Enantioseparation using a Hydroxypropyl-Containing Chiral Additive nih.gov

| Parameter | Condition |

|---|---|

| Column | Shimpack CLC-ODS (150 x 4.6 mm i.d., 5 µm) |

| Mobile Phase | Methanol and Phosphate Buffer (pH 4.0-5.5, 20 mM) |

| Chiral Additive | 25 mM 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) |

| Application | Enantioseparation of 2-arylpropionic acid NSAIDs |

Advanced Research Applications and Future Research Directions in 2 Hydroxypropyl Phosphate Chemistry

Design and Optimization of Novel Catalytic Systems for Phosphate (B84403) Chemistry

The inherent reactivity of the phosphate ester bond in derivatives of 2-hydroxypropyl phosphate (2-) makes it a valuable model substrate for designing and optimizing new catalysts. Research in this area often focuses on mimicking the action of natural enzymes that cleave phosphodiester bonds, which are crucial in biological processes like RNA hydrolysis.

A significant area of investigation involves the use of metal complexes to catalyze the cleavage of phosphate esters. Dinuclear metal complexes, particularly those with Zn(II), have shown remarkable efficiency. acs.org For instance, a dinuclear Zn(II) complex was used to catalyze the cyclization of a series of 2-hydroxypropyl aryl phosphates, demonstrating extremely efficient catalysis. acs.org The catalytic efficiency of these systems is often studied using model substrates like 2-hydroxypropyl-4-nitrophenyl phosphate (HPNP or HPNPP), where the release of 4-nitrophenol (B140041) can be easily monitored. The structure of the catalyst is critical; studies have shown that modifying the catalyst's secondary coordination sphere, for example by introducing amine groups, can enhance catalytic activity.

Researchers are also exploring the use of nanozymes, such as gold nanoparticles functionalized with Zn(II) complexes and cerium-based solid catalysts, for phosphate ester hydrolysis. tandfonline.comacs.org These systems can create unique microenvironments that accelerate the reaction. acs.orgacs.org For example, gold nanoparticles coated with specific ligands can form bimetallic catalytic sites that significantly increase the cleavage efficiency of HPNP. acs.org Similarly, cerium-based catalysts, including CeO2 nanoparticles and Ce-based metal-organic frameworks (MOFs), have been shown to effectively hydrolyze various phosphate esters. tandfonline.com

Future directions in this field include the creation of more complex, self-assembled catalytic systems that can be controlled by external triggers. researchgate.net The goal is to develop artificial enzymes with catalytic efficiencies and specificities that rival their natural counterparts, which could have significant applications in biotechnology and medicine.

Development of Biochemical Probes and Enzyme Substrates

Due to its structural similarity to the backbone of RNA, 2-hydroxypropyl phosphate (2-) and its derivatives are excellent tools for studying enzymes involved in nucleic acid and phosphate metabolism. Derivatives such as 2-hydroxypropyl-4-nitrophenyl phosphate (HPNP) are widely used as chromogenic substrates to measure the activity of phosphatases and phosphodiesterases. smolecule.com

The cleavage of HPNP by an enzyme releases 4-nitrophenol, a yellow-colored product that can be quantified using spectrophotometry, allowing for sensitive measurement of enzyme activity. smolecule.com This makes HPNP a valuable tool in various research applications:

Enzyme Kinetics: It is used to study the speed and mechanism of phosphatases and artificial catalysts. pnas.org

RNA Model Studies: HPNP serves as a convenient model for the much more stable phosphodiester bonds found in RNA, allowing researchers to study cleavage mechanisms. smolecule.com

Catalyst Development: It is a benchmark substrate for evaluating the efficiency of newly designed artificial nucleases and phosphatases. acs.org

The table below compares the catalytic efficiency of different systems using HPNP and a related substrate, bis(4-nitrophenyl) phosphate (BNPP).

| Catalyst System | Substrate | Rate Enhancement (approx.) | Key Finding |

| Dinuclear Zn(II) Complex | HPNP | 10⁸ - 10⁹ fold | The catalyst significantly accelerates the reaction, with the rate-limiting step changing depending on the substrate's leaving group. acs.org |

| Pyridyl-based Zn(II) Complex | HPNP | >1000 fold (over parent complex) | Electron-donating substituents on the catalyst enhance activity, leading to a half-life of seconds at neutral pH. |

| Cerium-doped Carbon Dots (CeCDs) | BNPP | 74.5% degradation of a pesticide | CeCDs act as a hydrolase mimic, demonstrating good catalytic activity for phosphate ester hydrolysis. rsc.org |

| Peptide Template with Zn(II) | HPNP | kcat = 3.9 x 10⁻⁴ s⁻¹ | A self-assembled peptide-metal complex acts as an allosteric catalyst for HPNP cleavage. pnas.org |

Future research is aimed at creating more sophisticated probes. This includes developing fluorogenic substrates for higher sensitivity and probes that can be targeted to specific locations within a cell to study enzyme activity in a more biologically relevant context.

Emerging Roles in Synthetic Biology and Biotechnological Processes

The unique chemical properties of 2-hydroxypropyl phosphate (2-) are being harnessed in the fields of synthetic biology and biotechnology. Synthetic biology involves the design of new biological systems, and this compound can serve as a building block or a target for engineered enzymes.

One area of application is in the synthesis of other important biochemicals. For example, 2-hydroxypropyl phosphate (2-HPP) is an intermediate in a novel, solvent-free method for synthesizing acetyl phosphate (AcP). tandfonline.com AcP is a crucial molecule for regenerating adenosine (B11128) triphosphate (ATP) in many enzyme-catalyzed reactions. tandfonline.com This synthetic route involves the reaction of 2-HPP with acetic acid. tandfonline.com

In biotechnology, there is growing interest in using phosphate-containing molecules for targeted drug delivery. While not directly using 2-hydroxypropyl phosphate (2-), related structures like (2-hydroxypropyl)triphenylphosphonium salts are being designed as vectors to deliver drugs specifically to the mitochondria of cancer cells. mdpi.com These positively charged molecules accumulate in mitochondria, which have a high negative membrane potential. mdpi.com This strategy highlights the potential for using the hydroxypropyl phosphate scaffold as a basis for creating new therapeutic agents.

Furthermore, the general class of organophosphates is central to understanding how to create prodrugs—inactive drug forms that become active in the body. nih.gov While enzymes that metabolize natural phosphates are highly specific, the principles learned from studying compounds like 2-hydroxypropyl phosphate (2-) can inform the design of phosphonate (B1237965) prodrugs that have improved metabolic stability and cellular uptake. nih.gov

Future research will likely focus on engineering metabolic pathways in microorganisms to produce or utilize 2-hydroxypropyl phosphate (2-) and its derivatives for creating novel biomaterials or specialty chemicals. As our ability to manipulate biological systems improves, the applications for versatile molecules like 2-hydroxypropyl phosphate (2-) are expected to expand significantly.

Q & A

Q. Q1. What are the recommended methods for synthesizing 2-hydroxypropyl phosphate derivatives, and how can reaction conditions be optimized to improve yield?

Synthesis typically involves phosphorylation of hydroxypropyl-modified starch using agents like sodium trimetaphosphate or phosphorus oxychloride under alkaline conditions . Optimization requires monitoring pH (8–10), temperature (40–60°C), and reaction time (4–8 hours). Yield improvements can be achieved via stoichiometric adjustments (e.g., 1:3 molar ratio of starch to phosphorylating agent) and post-reaction purification using ethanol precipitation .

Q. Q2. How can researchers confirm the structural integrity of 2-hydroxypropyl phosphate(2−) in modified starch systems?

Use a combination of:

- FTIR : Peaks at 1240 cm⁻¹ (P=O stretching) and 1050 cm⁻¹ (C–O–P linkage) .

- NMR : ³¹P NMR for phosphate group identification (δ 0–5 ppm) and ¹H NMR for hydroxypropyl substitution (δ 3.5–4.0 ppm) .

- Chromatography : Size-exclusion chromatography to assess molecular weight distribution .

Intermediate Research: Stability and Functional Properties

Q. Q3. What experimental approaches are used to evaluate the thermal and pH stability of 2-hydroxypropyl phosphate(2−)-modified starches?

- Thermogravimetric Analysis (TGA) : Measure weight loss at 250–300°C to assess thermal degradation .

- Rheology : Monitor viscosity changes under varying pH (3–9) and temperature (25–90°C) using a rotational viscometer .

- Hydrolysis Resistance : Incubate samples in acidic/alkaline buffers (e.g., 0.1M HCl or NaOH) and quantify phosphate release via molybdenum-blue spectrophotometry .

Q. Q4. How does the degree of substitution (DS) of hydroxypropyl and phosphate groups influence physicochemical properties?

A higher DS (0.05–0.2) correlates with:

- Increased water retention (measured by swelling power tests).

- Enhanced shear stability (evidenced by lower viscosity breakdown during rheological stress).

- Reduced retrogradation (assessed via differential scanning calorimetry) .

Advanced Research: Mechanistic and Kinetic Studies

Q. Q5. How can computational models (e.g., DFTB3+VR-SCOSMO) aid in understanding the cleavage mechanisms of 2-hydroxypropyl phosphate(2−) in aqueous systems?

DFTB3+VR-SCOSMO simulations predict reaction barriers for phosphate ester hydrolysis. For example, self-attack mechanisms involving neighboring hydroxyl groups show energy barriers of ~20–25 kcal/mol, consistent with experimental rates for RNA transesterification analogs . Computational data can guide experimental design by identifying pH-dependent transition states .

Q. Q6. What strategies resolve contradictions in Brønsted correlations for phosphate ester reactivity?

Discrepancies in Brønsted plots (e.g., breaks at pKa > 4.5) may arise from varying solvation effects or nucleophile participation. Researchers should:

- Perform kinetic isotope effect studies to probe transition-state structure.

- Use non-linear regression models to account for multi-step mechanisms .

- Validate findings with structurally analogous compounds (e.g., uridine 3′-phosphate) .

Advanced Research: Toxicological and Safety Evaluations

Q. Q7. How can toxicological data for organophosphate analogs be extrapolated to assess 2-hydroxypropyl phosphate(2−) safety?

- Read-Across Analysis : Compare toxicity endpoints (e.g., LD50, NOAEL) with structurally similar organophosphates. For example, acute oral toxicity (LD50 > 2000 mg/kg in rats) suggests low hazard .

- In Vitro Assays : Use hepatocyte or Caco-2 cell models to evaluate metabolic byproducts (e.g., inorganic phosphate) .

- Regulatory Alignment : Cross-reference with EU Cosmetic Ingredient Database (CAS 53124-00-8) for antistatic/surfactant safety profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.